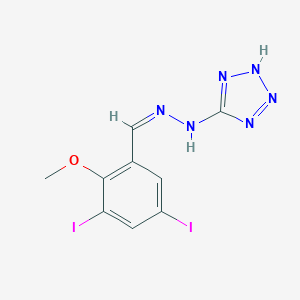
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone is a complex organic compound characterized by the presence of iodine atoms, a methoxy group, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone typically involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazone intermediate. Subsequent cyclization of the hydrazone intermediate leads to the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted tetrazoles.
科学的研究の応用
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,5-Diiodo-2-methoxyphenylboronic acid
- 2-(3,5-diiodo-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- 5-(3,5-diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone
Uniqueness
3,5-diiodo-2-methoxybenzaldehyde 1H-tetraazol-5-ylhydrazone is unique due to its specific structural features, such as the presence of both iodine atoms and a tetrazole ring
特性
分子式 |
C9H8I2N6O |
|---|---|
分子量 |
470.01g/mol |
IUPAC名 |
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C9H8I2N6O/c1-18-8-5(2-6(10)3-7(8)11)4-12-13-9-14-16-17-15-9/h2-4H,1H3,(H2,13,14,15,16,17)/b12-4- |
InChIキー |
QYZDAOHUFSJMDS-QCDXTXTGSA-N |
SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=NNN=N2 |
異性体SMILES |
COC1=C(C=C(C=C1I)I)/C=N\NC2=NNN=N2 |
正規SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















